RS 504393

Description

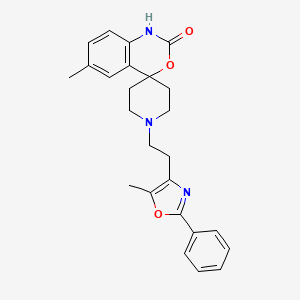

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNICNWASXKNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433290 | |

| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300816-15-3 | |

| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 300816-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RS 504393: A Selective CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RS 504393 is a potent and highly selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory response, orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide array of inflammatory and fibrotic diseases. This compound exerts its therapeutic potential by competitively inhibiting this pathway, thereby attenuating the downstream inflammatory cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core concepts.

Core Mechanism of Action: Competitive Antagonism of CCR2

This compound functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, likely within the transmembrane helical bundle, and prevents the binding of its cognate ligand, CCL2.[1] This blockade inhibits the conformational changes in the receptor necessary for intracellular signaling. Consequently, the downstream pathways that mediate cellular chemotaxis, activation, and survival are not initiated. The high selectivity of this compound for CCR2 over other chemokine receptors, such as CCR1, minimizes off-target effects and enhances its therapeutic index.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.

| Parameter | Species | Value | Reference |

| IC50 for CCR2 Binding | Human | 89 nM | [2] |

| Human | 98 nM | [1] | |

| IC50 for CCR1 Binding | Human | > 100 µM | [1][2] |

| IC50 for MCP-1 Induced Chemotaxis | Human | 330 nM | [2] |

| IC50 for MCP-1 Stimulated Calcium Influx | CCR2-CHL cells | 35 nM | [3] |

Table 1: In Vitro Potency and Selectivity of this compound

Signaling Pathways

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. This compound effectively abrogates these downstream pathways at their origin.

CCR2 Signaling Cascade

CCR2 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi proteins. Upon CCL2 binding, the following key pathways are activated:

-

Gαi-Mediated Signaling: The dissociation of the G protein subunits leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of PI3K leads to the phosphorylation and activation of Akt, a critical kinase that promotes cell survival and proliferation.[4][5][6]

-

Ras/Raf/MEK/ERK Pathway: This mitogen-activated protein kinase (MAPK) cascade is crucial for cell migration, differentiation, and proliferation.[4]

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK/STAT pathway is involved in the regulation of gene expression related to inflammation and immune responses.[4][5]

The diagram below illustrates the CCR2 signaling pathway and the inhibitory action of this compound.

References

- 1. This compound | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CCR | TargetMol [targetmol.com]

- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

An In-depth Technical Guide to the Function of RS 504393: A Selective CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 504393 is a potent and highly selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides a comprehensive technical overview of the function, mechanism of action, and experimental applications of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields. The information presented herein is collated from peer-reviewed scientific literature and technical data sheets.

Core Function and Mechanism of Action

This compound functions as a selective antagonist of the CCR2 receptor.[1][2] Its primary mechanism of action involves binding to CCR2 and inhibiting the downstream signaling pathways typically initiated by the binding of its cognate ligand, monocyte chemoattractant protein-1 (MCP-1), also known as CCL2.[1][2] This antagonism effectively blocks the recruitment of monocytes and macrophages to sites of inflammation, a critical process in the pathogenesis of numerous inflammatory and fibrotic diseases.

Binding Affinity and Selectivity

This compound exhibits high selectivity for the human CCR2 receptor over other chemokine receptors, most notably CCR1.[1][2] The inhibitory concentrations (IC50) from competitive binding assays are summarized in the table below.

| Parameter | Receptor | Value | Reference |

| IC50 | Human Recombinant CCR2 | 89 nM | [1] |

| IC50 | Human Recombinant CCR2b | 98 nM | [2] |

| IC50 | Human Recombinant CCR1 | > 100 µM | [1][2] |

Functional Inhibition

The antagonistic properties of this compound extend to the functional responses induced by MCP-1. It effectively inhibits MCP-1-induced chemotaxis and calcium influx in CCR2-expressing cells.

| Parameter | Assay | Value | Reference |

| IC50 | MCP-1-induced Chemotaxis | 330 nM | [1][2] |

| IC50 | MCP-1-stimulated Calcium Influx | 35 nM |

Signaling Pathways

The binding of MCP-1 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways. The primary signaling axis involves the inhibition of G-protein coupling, leading to the suppression of calcium mobilization and the activation of other signaling molecules. Recent studies have also elucidated the role of the PI3K/Akt pathway as a downstream target of CCR2 signaling, which is consequently inhibited by this compound.

Key Experimental Protocols

In Vitro Chemotaxis Assay

This protocol describes a method to assess the ability of this compound to inhibit the migration of CCR2-expressing cells towards an MCP-1 gradient.

Objective: To determine the IC50 of this compound for the inhibition of MCP-1-induced chemotaxis.

Materials:

-

CCR2-expressing cells (e.g., THP-1 monocytes)

-

Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

-

Recombinant human MCP-1

-

This compound

-

Cell culture medium

-

Calcein-AM (for cell viability/quantification)

Procedure:

-

Cell Preparation: Culture CCR2-expressing cells to a density of 1-2 x 10^6 cells/mL. Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

-

Assay Setup:

-

Add cell culture medium containing various concentrations of MCP-1 to the lower wells of the chemotaxis chamber.

-

In the upper wells, add the cell suspension pre-incubated with a range of this compound concentrations (or vehicle control).

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow cell migration (typically 1-3 hours).

-

Quantification:

-

After incubation, remove the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Alternatively, for fluorescent-based assays, lyse the migrated cells in the lower chamber and quantify the fluorescence of a pre-loaded dye like Calcein-AM.

-

-

Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of this compound to determine the IC50 value.

Calcium Influx Assay

This protocol outlines a method to measure the inhibition of MCP-1-induced intracellular calcium mobilization by this compound.

Objective: To determine the IC50 of this compound for the inhibition of MCP-1-stimulated calcium influx.

Materials:

-

CCR2-expressing cells (e.g., CCR2-transfected CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Recombinant human MCP-1

-

This compound

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

-

Cell Preparation: Plate CCR2-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution of the dye for 30-60 minutes at 37°C.

-

-

Assay:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorometric imaging plate reader.

-

Establish a baseline fluorescence reading.

-

Add a solution of this compound at various concentrations (or vehicle) to the wells.

-

After a short pre-incubation, add a solution of MCP-1 to stimulate the cells.

-

-

Data Acquisition: Record the change in fluorescence intensity over time.

-

Data Analysis: Calculate the peak fluorescence response for each well and plot the inhibition of the MCP-1 response against the concentration of this compound to determine the IC50 value.

In Vivo Applications and Findings

This compound has been utilized in a variety of preclinical animal models to investigate the role of the CCR2/MCP-1 axis in disease.

Models of Inflammation and Pain

-

Acute Lung Injury: In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, intravenous administration of this compound (5 mg/kg) suppressed the influx of leukocytes into the bronchoalveolar lavage fluid (BALF) and reduced the expression of pro-inflammatory cytokines.

-

Neuropathic Pain: Co-administration of this compound (0.3-3 µg) with CCL2 in mice dose-dependently blocked thermal hyperalgesia.[1]

Models of Fibrosis

-

Renal Fibrosis: In a unilateral ureteral obstruction (UUO) model in mice, a model of progressive renal interstitial fibrosis, treatment with this compound significantly reduced renal pathology, including a decrease in type I collagen synthesis.

-

Scleroderma: In a bleomycin-induced scleroderma mouse model, intradermal injection of this compound suppressed dermal fibrosis, decreased skin thickness, and reduced the number of mast cells and myofibroblasts.

Conclusion

This compound is a valuable research tool for elucidating the role of the CCR2/MCP-1 signaling pathway in various physiological and pathological processes. Its high selectivity and potent antagonist activity make it a standard for in vitro and in vivo studies of CCR2 function. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound. Further investigation into the therapeutic potential of CCR2 antagonists like this compound is warranted for a range of inflammatory and fibrotic diseases.

References

RS 504393: A Potent and Selective CCR2 Antagonist for Research and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. RS 504393 has emerged as a highly selective and potent small-molecule antagonist of CCR2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the CCR2 signaling pathway.

Introduction to the CCL2-CCR2 Signaling Axis

The chemokine CCL2 is a potent chemoattractant for a variety of immune cells, including monocytes, memory T cells, and natural killer cells.[1] Its effects are primarily mediated through its interaction with the G protein-coupled receptor (GPCR), CCR2.[2] The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and survival.[3] This signaling pathway is a key driver of monocyte infiltration into tissues, a hallmark of many inflammatory conditions such as rheumatoid arthritis, atherosclerosis, multiple sclerosis, and diabetic nephropathy.[2][4][5] Consequently, antagonism of the CCL2-CCR2 axis represents a promising therapeutic strategy for these diseases.[6][7]

This compound: A Selective CCR2 Antagonist

This compound is a small molecule that acts as a selective antagonist of the CCR2 receptor.[8] Its chemical name is 6-Methyl-1'-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one.[9] By binding to CCR2, this compound prevents the interaction of CCL2 and subsequently inhibits the downstream signaling pathways responsible for inflammatory cell recruitment.[10]

Mechanism of Action

This compound functions as a competitive antagonist at the CCR2 receptor.[11] It binds to the transmembrane domain of the receptor, a site that is also involved in chemokine-induced receptor activation.[12] This binding event sterically hinders the binding of CCL2 and other cognate ligands, thereby preventing the conformational changes in the receptor necessary for G protein coupling and the initiation of downstream signaling. The antagonism of this compound leads to the inhibition of key cellular responses mediated by CCR2 activation, including chemotaxis and calcium mobilization.[8][13]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | Human CCR2 | 89 nM | Radioligand Binding | [8][10] |

| IC50 | Human CCR2b | 98 nM | Radioligand Binding | [14] |

| IC50 | Human CCR1 | > 100 µM | Radioligand Binding | [8][10] |

| IC50 | MCP-1-induced Chemotaxis | 330 nM | Functional Assay | [8] |

| IC50 | MCP-1-stimulated Calcium Influx | 35 nM | Functional Assay | [13] |

| Table 1: In Vitro Potency and Selectivity of this compound |

| Parameter | Value | Species | Model | Reference |

| Dose-dependent blockade of thermal hyperalgesia | 0.3-3 µg (with CCL2) | Mice | Pain Model | [8][10] |

| Suppression of leukocytes and protein in BALF | 5 mg/kg (i.v.) | Mice | LPS-induced Lung Injury | [8][10] |

| Reduction of renal interstitial fibrosis | - | - | Unilateral Ureteral Obstruction (UUO) | [8][10] |

| Suppression of dermal fibrosis | - | Mice | Bleomycin-induced Scleroderma | [15] |

| Table 2: In Vivo Efficacy of this compound |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of CCR2 antagonists like this compound. The following sections provide methodologies for key in vitro assays.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cells: A cell line endogenously expressing CCR2 (e.g., human monocyte cell line THP-1) or a cell line stably transfected with human CCR2b (e.g., CCR2-CHL cells).[13]

-

Radioligand: 125I-labeled CCL2 (MCP-1).[13]

-

Test Compound: this compound or other CCR2 antagonists.

-

Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM CaCl2, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA).[13]

-

Wash Buffer: Ice-cold buffer containing 0.5 M NaCl and 10 mM HEPES (pH 7.4).[13]

-

Filtration Plate: 96-well glass fiber filter plate (GF/B).[13]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from the CCR2-expressing cells.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Incubation: Incubate the plate at 28°C for 90 minutes to reach equilibrium.[13]

-

Filtration: Transfer the contents of the plate to the pre-soaked GF/B filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.[13]

-

Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

-

Cells: CCR2-expressing cells such as the human monocyte cell line THP-1.[13]

-

Chemoattractant: Recombinant human CCL2 (MCP-1).

-

Test Compound: this compound or other CCR2 antagonists.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Chemotaxis Chamber: 96-well Boyden chamber with a polycarbonate filter.[13]

-

Fluorescent Dye: Propidium (B1200493) iodide for cell quantification.[13]

Procedure:

-

Cell Preparation: Resuspend THP-1 cells in assay medium.

-

Compound Pre-incubation: Incubate the cells with various concentrations of the test compound.

-

Assay Setup:

-

Add assay medium containing CCL2 (at a concentration near its ED95 for attraction) to the lower wells of the Boyden chamber.[13] For the negative control, add assay medium without CCL2.

-

Place the filter membrane over the lower wells.

-

Add the pre-incubated cell suspension to the upper wells.

-

-

Incubation: Incubate the chamber for 1-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migrated Cells:

-

Remove the filter.

-

Quantify the number of cells that have migrated to the lower chamber using a fluorescent dye like propidium iodide and a fluorescence plate reader.[13]

-

-

Data Analysis: Normalize the data to the uninhibited migration caused by CCL2 and determine the IC50 value of the test compound.[13]

Visualizing the CCR2 Signaling Pathway and Experimental Workflow

Diagrams are provided below to illustrate the key signaling events downstream of CCR2 activation and a typical experimental workflow for characterizing a CCR2 antagonist.

Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of this compound.

Caption: A streamlined workflow for the preclinical evaluation of a CCR2 antagonist.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCL2-CCR2 signaling axis in health and disease. Its high potency and selectivity for CCR2 make it a suitable candidate for in vitro and in vivo preclinical studies. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of CCR2 antagonism. Further investigation into the pharmacokinetics and safety profile of this compound and similar molecules will be critical for their translation into clinical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. immune-system-research.com [immune-system-research.com]

- 11. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | CCR | TargetMol [targetmol.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Antifibrogenic effects of C-C chemokine receptor type 2 antagonist in a bleomycin-induced scleroderma model - PubMed [pubmed.ncbi.nlm.nih.gov]

RS 504393: A Technical Guide to a Selective CCR2 Antagonist

An In-depth Review for Researchers and Drug Development Professionals

Introduction

RS 504393 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Roche Bioscience, this compound has been instrumental in elucidating the role of the CCR2-CCL2 signaling axis in a multitude of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The discovery of this compound emerged from research focused on identifying non-peptide, small-molecule inhibitors of chemokine receptors to modulate inflammatory responses. The initial breakthrough was the identification of a class of spiropiperidine compounds as potent CCR2 antagonists. The seminal work by Mirzadegan and colleagues, published in 2000 in The Journal of Biological Chemistry, detailed the discovery and initial characterization of this class of molecules, including early analogs of what would become this compound.

While this compound has been extensively used as a research tool in numerous preclinical studies to probe the function of CCR2 in various disease models, information regarding its advancement into clinical trials is not publicly available. Its primary utility has been in establishing the therapeutic potential of CCR2 antagonism across a range of indications.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CCR2 receptor, thereby preventing the binding of its primary endogenous ligand, monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The binding of CCL2 to CCR2 on the surface of immune cells, particularly monocytes and macrophages, triggers a cascade of intracellular signaling events that lead to chemotaxis, inflammation, and cellular activation. By blocking this interaction, this compound effectively inhibits the recruitment of these inflammatory cells to sites of tissue injury and inflammation.

The binding site for this compound on the CCR2 receptor has been identified within the transmembrane helical bundle, a common motif for chemokine receptor antagonists. This allosteric binding site is distinct from the binding site of the natural chemokine ligand.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following table summarizes key quantitative data from multiple studies.

| Parameter | Value | Receptor/Assay | Cell Line | Reference |

| IC50 | 89 nM | Human CCR2 | Recombinant | [1][2] |

| 98 nM | Human CCR2b | Recombinant | [3] | |

| >100 µM | Human CCR1 | Recombinant | [1][3] | |

| IC50 (Chemotaxis) | 330 nM | MCP-1 induced | [4] | |

| IC50 (Calcium Influx) | 35 nM | MCP-1 stimulated | CCR2-CHL | [5] |

| Kd | 60 nM | MCP-1 binding to CCR2 | [6] |

Signaling Pathways

The antagonism of the CCL2-CCR2 axis by this compound leads to the modulation of several downstream signaling pathways that are crucial for cell migration, survival, and proliferation.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the affinity of test compounds for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing human CCR2 (e.g., CCR2-CHL cells) or a human monocyte cell line endogenously expressing CCR2 (e.g., THP-1).[5]

-

Radioligand: 125I-labeled human MCP-1.

-

Assay Buffer: 50 mM HEPES, pH 7.2, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).[5]

-

Wash Buffer: 10 mM HEPES, pH 7.4, 0.5 M NaCl.[5]

-

Test Compound: this compound or other compounds of interest.

-

Filtration Apparatus: GF/B filters presoaked in 0.3% polyethyleneimine.[5]

-

Scintillation Counter.

Procedure:

-

Prepare cell membranes from the chosen cell line.

-

In a 96-well plate, combine the cell membranes, 50 pM of 125I-MCP-1, assay buffer, and varying concentrations of the test compound.[5]

-

Incubate the mixture at 28°C for 90 minutes to reach equilibrium.[5]

-

Terminate the binding reaction by rapid filtration through the presoaked GF/B filters.

-

Wash the filters four times with ice-cold wash buffer.[5]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration using non-linear regression analysis.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

Materials:

-

Cells: A monocytic cell line (e.g., THP-1) or primary monocytes.

-

Chemoattractant: Recombinant human CCL2 (MCP-1).

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Test Compound: this compound.

-

Boyden Chamber Apparatus: With polycarbonate membranes (e.g., 5 µm pore size).

-

Cell Stain: (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Culture and harvest the cells. Resuspend them in the assay medium.

-

Pre-incubate the cells with various concentrations of this compound.

-

Add the chemoattractant (e.g., 3 nM MCP-1) to the lower chamber of the Boyden apparatus.[7]

-

Place the membrane between the upper and lower chambers.

-

Add the pre-incubated cell suspension to the upper chamber. The antagonist should be present in both chambers.[7]

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow cell migration (e.g., 90 minutes).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.

Chemical Synthesis

Conclusion

This compound has proven to be an invaluable pharmacological tool for investigating the multifaceted roles of the CCR2-CCL2 signaling axis in health and disease. Its high potency and selectivity have enabled researchers to dissect the contributions of this pathway to inflammatory cell recruitment and activation in a wide array of preclinical models. This technical guide provides a foundational understanding of this compound, from its discovery to its application in key in vitro assays. For researchers and drug development professionals, this compound continues to serve as a benchmark for the development of novel CCR2 antagonists with therapeutic potential.

References

- 1. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CCR | TargetMol [targetmol.com]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of RS 504393: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 504393 is a potent and highly selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1, also known as CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the therapeutic potential of CCR2 antagonism in various disease models. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and effects in preclinical in vivo models. Detailed experimental methodologies are provided to facilitate the replication and extension of these key findings.

Core Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the CCR2 receptor, leading to potent inhibition of monocyte chemotaxis.

Table 1: In Vitro Binding Affinity and Functional Inhibition of this compound

| Parameter | Value | Receptor/Assay | Species | Reference |

| IC50 | 98 nM | Human recombinant CCR2b | Human | [1][2][3] |

| IC50 | 89 nM | Human recombinant CCR2 | Human | [4][5][6] |

| IC50 | > 100 µM | Human recombinant CCR1 | Human | [1][2][3][4][6] |

| IC50 | 330 nM | MCP-1 induced chemotaxis | Human | [1][3][4][5] |

| IC50 | 35 nM | MCP-1-stimulated calcium influx | CCR2-CHL cells | [6] |

Table 2: Selectivity Profile of this compound

| Receptor | Binding Affinity/Activity | Fold Selectivity (CCR1/CCR2) | Reference |

| CCR2 | IC50 = 89 nM | - | [5] |

| CCR1 | > 700-fold lower than CCR2 | > 700 | [5] |

| α1a/d-adrenergic receptors | Competitive antagonist | Not specified | [7] |

Mechanism of Action: CCR2 Signaling Pathway

This compound exerts its pharmacological effects by competitively inhibiting the binding of MCP-1 to CCR2, thereby blocking downstream signaling cascades that lead to monocyte/macrophage recruitment and activation.

In Vivo Pharmacological Properties

This compound has demonstrated efficacy in various animal models of inflammatory and fibrotic diseases, highlighting its therapeutic potential.

Table 3: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| Bleomycin-induced Scleroderma | Mouse | Intradermal injection 6 hours prior to bleomycin | Suppressed dermal fibrosis, decreased dermal thickness, reduced mast cell and myofibroblast numbers, and decreased collagen content in skin and lungs.[8] | [8] |

| Unilateral Ureteral Obstruction (UUO) | Mouse | 2 mg/kg, p.o., twice daily | Reduced renal pathology and interstitial fibrosis by decreasing type I collagen synthesis. | [4] |

| LPS-induced Lung Injury | Mouse | 5 mg/kg, i.v. | Suppressed the number of leukocytes and total protein in BALF, and down-regulated IL-1β and PAI-1 expression.[4] | [4] |

| Allergen-induced Mast Cell Degranulation | Mouse | Not specified | Significantly suppressed β-hexosaminidase release.[4] | [4] |

| Neuropathic Pain | Mouse | 0.3-3 µg with CCL2 | Progressively and dose-dependently blocked thermal hyperalgesia.[4] | [4] |

| Pancreatic Fibrosis | Mouse | Not specified | Inhibited the in vivo occurrence of EGFP+ pancreatic stellate cells.[9] | [9] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the CCR2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from THP-1 cells (a human monocytic cell line endogenously expressing CCR2) or Chinese hamster lung (CHL) cells stably transfected with the human CCR2b receptor (CCR2-CHL).

-

Assay Composition: Each competition assay is performed in a final volume of 250 µL in a 96-well plate. The reaction mixture contains:

-

Cell membranes

-

50 pM of 125I-labeled MCP-1

-

MCP buffer: 50 mM HEPES (pH 7.2), 1 mM CaCl2, 5 mM MgCl2, and 0.1% bovine serum albumin.

-

Protease inhibitors: 0.1 mM phenylmethylsulfonyl fluoride, 1 µM leupeptin, and 0.35 mg/ml pepstatin.

-

Varying concentrations of this compound or vehicle control.

-

-

Incubation: The assay plates are incubated for 90 minutes at 28°C to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through GF/B glass fiber filters (pre-soaked in polyethyleneimine and bovine serum albumin) to separate bound from free radioligand.

-

Washing: The filters are washed four times with approximately 0.5 ml of ice-cold buffer containing 0.5 M NaCl and 10 mM HEPES, pH 7.4.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of 125I-MCP-1 (IC50) is determined by non-linear regression analysis.

Chemotaxis Assay

This protocol describes a transwell migration assay to assess the functional antagonism of this compound on MCP-1-induced monocyte chemotaxis.

References

- 1. Antifibrogenic effects of C-C chemokine receptor type 2 antagonist in a bleomycin-induced scleroderma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cloud-clone.com [cloud-clone.com]

- 3. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of CCR2 Ameliorates Progressive Fibrosis in Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CCR | TargetMol [targetmol.com]

- 6. Chemokine receptor 2 inhibitor alleviates renal interstitial fibrosis in unilateral ureteral obstruction mouse model [journal11.magtechjournal.com]

- 7. A convenient method for producing the bleomycin-induced mouse model of scleroderma by weekly injections using a methylcellulose gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of RS 504393 in the Inhibition of MCP-1 Mediated Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that plays a pivotal role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. Its activity is mediated through the C-C chemokine receptor 2 (CCR2). Dysregulation of the MCP-1/CCR2 axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. RS 504393 has emerged as a small molecule antagonist of CCR2, effectively inhibiting MCP-1 induced chemotaxis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory effects, and a summary of key quantitative data.

Introduction: The MCP-1/CCR2 Axis and the Emergence of this compound

The inflammatory response is a complex biological process involving the coordinated migration of leukocytes from the bloodstream into tissues. This migration, or chemotaxis, is largely orchestrated by a family of small cytokines known as chemokines. MCP-1 is a key member of the CC chemokine subfamily and a primary ligand for the G protein-coupled receptor, CCR2. The binding of MCP-1 to CCR2 on the surface of immune cells initiates a cascade of intracellular signaling events, culminating in directed cell movement towards the chemokine gradient.

The pathological significance of the MCP-1/CCR2 signaling pathway in chronic inflammatory conditions such as rheumatoid arthritis, atherosclerosis, multiple sclerosis, and diabetic nephropathy has driven the search for effective antagonists. This compound is a potent and selective, non-peptide, small molecule antagonist of the human CCR2 receptor. It effectively blocks the biological activities induced by MCP-1, most notably chemotaxis, by preventing the ligand from binding to its receptor.

Mechanism of Action: Competitive Antagonism of CCR2

This compound functions as a competitive antagonist at the CCR2 receptor. This means that it binds to the same site on the receptor as the endogenous ligand, MCP-1, but does not activate the downstream signaling pathways. By occupying the binding pocket, this compound prevents MCP-1 from initiating the conformational changes in the CCR2 receptor necessary for G-protein coupling and subsequent intracellular signaling. This blockade effectively abrogates the chemotactic response of CCR2-expressing cells to an MCP-1 gradient.

Signaling Pathways of MCP-1 and Inhibition by this compound

The binding of MCP-1 to CCR2, a seven-transmembrane G protein-coupled receptor, triggers a cascade of intracellular events. This includes the activation of heterotrimeric G proteins, leading to the production of second messengers and the activation of several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK1/2, p38). These pathways converge to regulate the cytoskeletal rearrangements, adhesion molecule expression, and cellular motility required for chemotaxis. This compound, by preventing the initial ligand-receptor interaction, effectively shuts down this entire signaling cascade.

Quantitative Data on the Inhibitory Activity of this compound

The potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Assay Type | Target/Process | Cell Line | IC50 Value (nM) | Reference |

| Radioligand Binding Assay | Human CCR2b Receptor | CHO cells | 89 | [1] |

| MCP-1 Induced Chemotaxis | Monocyte Chemotaxis | THP-1 cells | 330 | [1] |

| MCP-1 Stimulated Calcium Influx | Calcium Mobilization | CCR2-CHL cells | 35 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on MCP-1-mediated chemotaxis.

Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to quantify the migration of cells in response to a chemoattractant.

Objective: To determine the IC50 value of this compound for the inhibition of MCP-1 induced chemotaxis of THP-1 monocytic cells.

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Recombinant Human MCP-1

-

This compound

-

24-well Transwell plates with 5 µm pore size polycarbonate membranes

-

Calcein-AM (for cell labeling and quantification)

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Maintain THP-1 cells in RPMI 1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Preparation: On the day of the assay, harvest THP-1 cells and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

In the lower wells of the 24-well plate, add 600 µL of serum-free RPMI 1640 containing a predetermined optimal concentration of MCP-1 (e.g., 10 ng/mL).

-

To the lower wells, add varying concentrations of this compound to determine the dose-response curve. Include a vehicle control (e.g., DMSO).

-

In the upper chamber (Transwell insert), add 100 µL of the THP-1 cell suspension (1 x 10^5 cells).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber.

-

Remove the non-migrated cells from the top side of the membrane with a cotton swab.

-

Migrated cells on the bottom side of the membrane are quantified. For a fluorescence-based method, pre-label the cells with Calcein-AM before the assay. After migration, measure the fluorescence of the migrated cells in the bottom well using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a key downstream event in GPCR signaling, upon receptor activation.

Objective: To determine the IC50 value of this compound for the inhibition of MCP-1-induced calcium influx in CCR2-expressing cells.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human CCR2b (CCR2-CHO cells).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Fluo-4 AM or other calcium-sensitive fluorescent dye.

-

Probenecid (B1678239) (to prevent dye leakage).

-

Recombinant Human MCP-1.

-

This compound.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Plating: Seed CCR2-CHO cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

-

-

Cell Washing: Gently wash the cells with assay buffer containing probenecid to remove extracellular dye.

-

Assay Execution:

-

Place the plate in the fluorescence plate reader.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

-

Record a baseline fluorescence reading.

-

Using the plate reader's injector, add a predetermined concentration of MCP-1 to stimulate the cells.

-

Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the calcium influx. Calculate the percentage of inhibition of the MCP-1-induced calcium signal for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR2 receptor. Its ability to effectively inhibit MCP-1-mediated chemotaxis has been demonstrated through robust in vitro assays. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the MCP-1/CCR2 axis. The continued investigation of this compound and similar molecules holds significant promise for the development of novel therapeutics for a wide range of inflammatory diseases.

References

RS 504393: A Technical Guide to its Early Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 504393 is a potent and highly selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Early research has identified it as a valuable tool for investigating the role of the CCR2-CCL2 signaling axis in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the foundational research applications of this compound, focusing on its mechanism of action, key experimental data, and detailed protocols.

Mechanism of Action

This compound functions as a competitive antagonist at the CCR2 receptor, effectively blocking the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[4] This inhibition prevents the downstream signaling cascades that mediate the recruitment of monocytes and macrophages to sites of inflammation.[5] The selectivity of this compound for CCR2 over other chemokine receptors, such as CCR1, has made it a preferred tool for specifically interrogating the biological functions of the CCR2 pathway.[1][2][3]

Data Presentation

In Vitro Activity of this compound

| Assay Type | Target | Cell Line/System | Ligand | IC50 | Reference |

| Radioligand Binding | Human CCR2b | Recombinant | MCP-1 | 89 nM | [1] |

| Radioligand Binding | Human CCR1 | Recombinant | - | >100 µM | [1] |

| Chemotaxis | Human Monocytes | THP-1 | MCP-1 | 330 nM | [1][6] |

| Calcium Influx | Human CCR2b | CCR2-CHL cells | MCP-1 | 35 nM | [7] |

In Vivo Applications and Dosages of this compound

| Model | Species | Route of Administration | Dosage | Key Findings | Reference |

| LPS-Induced Acute Lung Injury | Mouse | Intravenous (i.v.) | 5 mg/kg | Suppressed leukocyte elevation and total protein in BALF. | [1][5] |

| Bleomycin-Induced Scleroderma | Mouse | Intradermal | Not Specified | Suppressed dermal fibrosis and decreased dermal thickness. | |

| Neuropathic Pain (CCI) | Rat | Intrathecal (i.t.) | 20 µg (repeated daily) | Attenuated tactile and thermal hypersensitivity. | |

| Renal Fibrosis (UUO) | Mouse | Oral | 2 mg/kg (twice daily) | Reduced renal pathology and interstitial fibrosis. | [7] |

| Cardiac Remodeling (TAC) | Mouse | Not Specified | Not Specified | Suppressed the increase in CCR2+ infiltrating macrophages. |

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from early studies characterizing the binding affinity of this compound to human CCR2.[4][7]

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of radiolabeled MCP-1 to CCR2.

Materials:

-

Membranes from cells expressing human CCR2b (e.g., CCR2-CHL cells) or human monocytes (THP-1).[7]

-

[125I]-MCP-1 (radioligand).

-

This compound.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.2.

-

Wash Buffer: Binding Buffer with 0.5 M NaCl.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of this compound in Binding Buffer.

-

In a 96-well plate, combine the cell membranes, [125I]-MCP-1 (at a concentration near its Kd), and varying concentrations of this compound.

-

Include control wells for total binding (no this compound) and non-specific binding (excess unlabeled MCP-1).

-

Incubate the plate at room temperature for 60-90 minutes.[7]

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.

Chemotaxis Assay

This protocol outlines a common method to assess the functional antagonism of this compound on MCP-1-induced cell migration.

Objective: To measure the ability of this compound to inhibit the migration of CCR2-expressing cells towards an MCP-1 gradient.

Materials:

-

CCR2-expressing cells (e.g., THP-1 human monocytic cell line).

-

Recombinant human MCP-1.

-

This compound.

-

Chemotaxis medium: RPMI 1640 with 0.5% BSA.

-

Transwell inserts with a 5 µm pore size.

-

24-well companion plates.

-

Fluorescent dye for cell labeling (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Label THP-1 cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in chemotaxis medium.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

In the lower chambers of the 24-well plate, add chemotaxis medium containing MCP-1 (at a concentration that induces optimal chemotaxis, typically 10-100 ng/mL).

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

After incubation, carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

In Vivo Bleomycin-Induced Scleroderma Model

This protocol describes a widely used model to evaluate the anti-fibrotic potential of compounds like this compound.

Objective: To assess the efficacy of this compound in reducing dermal fibrosis in a mouse model of scleroderma.

Materials:

-

C57BL/6 mice.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain, Masson's trichrome stain).

Procedure:

-

For a period of 4 weeks, administer daily intradermal injections of bleomycin (e.g., 100 µL of 1 mg/mL) to a defined area on the backs of the mice.

-

Administer this compound via a specified route (e.g., intradermal injection) at a predetermined dose and schedule. In the reference study, RS-504393 was administered 6 hours prior to each bleomycin injection at the same site.

-

A control group should receive vehicle injections.

-

At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.

-

Fix the skin samples in formalin, embed in paraffin, and prepare sections for histological analysis.

-

Stain sections with hematoxylin and eosin to assess dermal thickness and with Masson's trichrome to visualize collagen deposition.

-

Quantify the degree of fibrosis by measuring dermal thickness and the area of collagen staining.

Mandatory Visualization

Caption: CCR2 signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for the in vitro chemotaxis assay.

Clinical Development

A comprehensive search of clinical trial databases reveals no evidence of this compound having entered human clinical trials. While other CCR2 antagonists have been and are currently being investigated for various inflammatory and fibrotic diseases, the clinical development of this compound specifically has not been publicly documented.[1]

Conclusion

The early research on this compound has firmly established its role as a selective and potent antagonist of the CCR2 receptor. Its utility has been demonstrated across a range of in vitro and in vivo models of inflammation, fibrosis, and neuropathic pain. The data and protocols summarized in this guide provide a foundational resource for researchers utilizing this compound to further explore the therapeutic potential of CCR2 antagonism. While the preclinical evidence is compelling, the absence of clinical trial data for this compound suggests that its primary contribution remains as a critical research tool for elucidating the complex biology of the CCR2-CCL2 axis.

References

- 1. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 5. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Our Research Trials [nycancer.com]

Methodological & Application

Application Notes and Protocols for RS 504393

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 504393 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the chemotaxis of these immune cells, making it a valuable tool for investigating the role of the CCL2/CCR2 axis in various pathological conditions, including inflammation, neuropathic pain, and fibrosis.[1][3]

Physicochemical Properties and Solubility

Proper dissolution is critical for the effective application of this compound in both in vitro and in vivo experiments. The following tables summarize the key physicochemical properties and solubility data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 417.5 g/mol | [4] |

| Formula | C₂₅H₂₇N₃O₃ | [1][4] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 300816-15-3 | [1][4] |

| Purity | ≥98% | |

| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 2 years. | [1][3] |

Table 2: Solubility of this compound

| Solvent | Maximum Concentration | Notes | Reference |

| In Vitro Solvents | |||

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL (23.95 mM) | Ultrasonic and warming to 60°C may be required for complete dissolution. Use newly opened, anhydrous DMSO. | [1][5] |

| Dimethylformamide (DMF) | 10 mg/mL | [4] | |

| Ethanol | Slightly soluble | [4] | |

| In Vivo Formulations | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.99 mM) | Results in a clear solution. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.99 mM) | [5] | |

| 50% DMSO, 15% EtOH, 35% PEG300 | 31.25 mg/mL (74.85 mM) | Forms a suspension; requires sonication. | [1] |

| 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline | ≥ 0.2 mg/mL (0.48 mM) | Results in a clear solution. | [5] |

| 2% DMSO, 98% (20% SBE-β-CD in saline) | ≥ 0.2 mg/mL (0.48 mM) | Results in a clear solution. | [5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Assays

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.175 mg of this compound.

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[3]

-

If necessary, gently warm the solution to 60°C to facilitate complete dissolution.[1][5]

-

Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -80°C for up to two years.[1]

Protocol 2: Preparation of a Formulation for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration in Rodents

This protocol is based on a commonly used vehicle for delivering hydrophobic compounds in vivo.

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes

Procedure:

-

To prepare a 1 mg/mL working solution, start with the 10 mM stock solution in DMSO.

-

In a sterile conical tube, add 10% of the final volume of DMSO (containing the required amount of this compound). For 1 mL of final solution, this would be 100 µL of a 10 mg/mL DMSO stock.

-

Add 40% of the final volume of PEG300 (400 µL for 1 mL final volume) and mix thoroughly.

-

Add 5% of the final volume of Tween-80 (50 µL for 1 mL final volume) and mix until the solution is clear.

-

Add 45% of the final volume of sterile saline (450 µL for 1 mL final volume) and mix thoroughly.[1]

-

The final concentration of the working solution will be 1 mg/mL. This formulation results in a clear solution suitable for injection.[1]

-

It is recommended to prepare this working solution fresh on the day of use.[1]

Protocol 3: Preparation of a Formulation for Oral (p.o.) Administration in Rodents

Materials:

-

This compound powder

-

DMSO

-

Corn oil

-

Sterile conical tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

In a sterile conical tube, add 10% of the final volume of the DMSO stock solution.

-

Add 90% of the final volume of corn oil.[1]

-

Vortex the mixture vigorously to ensure a uniform suspension.

-

Administer the desired dose based on the animal's body weight. For example, a dose of 2 mg/kg can be administered to a 20g mouse with a volume of 40 µL of a 1 mg/mL suspension.

Protocol 4: In Vitro Chemotaxis Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on MCP-1-induced cell migration.

Materials:

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter

-

Cell line expressing CCR2 (e.g., THP-1 cells)

-

Recombinant human MCP-1/CCL2

-

This compound stock solution

-

Cell culture medium

-

Fluorescent dye for cell quantification (e.g., propidium (B1200493) iodide)

Procedure:

-

Culture CCR2-expressing cells according to standard protocols.

-

Prepare various concentrations of this compound in cell culture medium.

-

In the lower chamber of the Boyden apparatus, add cell culture medium containing a chemoattractant concentration of MCP-1 (e.g., 3 nM).[3]

-

In the upper chamber, add the cell suspension in the presence of different concentrations of this compound or vehicle control. The antagonist should be present in both chambers.[3]

-

Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow cell migration (typically 1-4 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the filter.

-

Quantify the migrated cells on the lower surface of the filter. This can be done by staining the cells with a fluorescent dye and measuring the fluorescence intensity.[3]

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC₅₀ value. This compound has been reported to inhibit MCP-1-induced chemotaxis with an IC₅₀ of 330 nM.[1]

Protocol 5: In Vivo Anti-Inflammatory Study in Mice

This protocol provides an example of how to use this compound to study its anti-inflammatory effects in a mouse model of LPS-induced lung injury.

Materials:

-

This compound formulation for in vivo administration (from Protocol 2)

-

Lipopolysaccharide (LPS)

-

Laboratory mice

-

Anesthesia

-

Bronchoalveolar lavage (BAL) equipment

Procedure:

-

Acclimatize the mice to the laboratory conditions. For guidance on planning animal research, refer to the PREPARE guidelines.[6][7][8]

-

Administer this compound (e.g., 5 mg/kg) via intravenous (i.v.) injection.[1]

-

After a predetermined time (e.g., 1 hour), induce lung inflammation by administering LPS via intranasal or intratracheal instillation.

-

At a specified time point after LPS challenge (e.g., 24 hours), euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect lung fluid.

-

Analyze the BAL fluid for inflammatory markers, such as the total number of leukocytes and protein content, to assess the extent of inflammation.[1]

-

Compare the results from the this compound-treated group with a vehicle-treated control group to determine the anti-inflammatory efficacy of the compound. This compound has been shown to suppress the elevated numbers of leukocytes and increased total protein content in BAL fluid induced by LPS.[1]

Mandatory Visualizations

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound | CCR | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. A guide to open science practices for animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PREPARE: guidelines for planning animal research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PREPARE: guidelines for planning animal research and testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RS 504393 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 504393 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1] By blocking this interaction, this compound effectively mitigates the inflammatory response in a variety of preclinical disease models. These application notes provide a comprehensive overview of the use of this compound in mouse models of inflammation, including recommended dosages, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound specifically inhibits the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to its receptor CCR2. This interaction is crucial for the migration of inflammatory monocytes from the bone marrow to inflamed tissues. By disrupting this pathway, this compound reduces the influx of inflammatory cells, thereby ameliorating disease pathology in various inflammatory conditions.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the dosages and administration routes of this compound used in various mouse models of inflammation.

| Inflammation Model | Mouse Strain | Dosage | Route of Administration | Frequency | Reference |

| Renal Fibrosis (Unilateral Ureteral Obstruction) | C57BL/6 | 2 mg/kg | Oral (gavage) | Twice daily | [2] |

| C57BL/6 | 25 mg/kg | Oral (gavage) | Twice daily for 17 days | [3] | |

| LPS-Induced Acute Lung Injury | BALB/c | 5 mg/kg | Intravenous (i.v.) | Single dose | [4] |

| Rheumatoid Arthritis (Collagen-Induced Arthritis) | DBA/1 | 4 mg/kg | Intraperitoneal (i.p.) | Every 48 hours | |

| Neuropathic Pain (Chronic Constriction Injury) | Swiss Albino | 10-25 µg | Intrathecal (i.t.) | Single dose | |

| Wistar rats | 20 µg/5 µl | Intrathecal (i.t.) | Daily for 7 days | ||

| Scleroderma (Bleomycin-Induced) | C57BL/6 | Not specified | Intradermal (i.d.) | 6 hours prior to each bleomycin (B88199) injection | [5] |

| Thermal Hyperalgesia | Not specified | 0.3-3 µg | Not specified | Dose-dependently | [4] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

For in vivo experiments, this compound can be prepared in various vehicles depending on the route of administration. A common method for oral and intraperitoneal administration involves the following steps:

-

Dissolve this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).[6]

-

For the final working solution, dilute the DMSO stock in a vehicle such as a mixture of PEG300 and saline, or corn oil.[4] For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[4]

-

It is recommended to prepare the working solution fresh on the day of use.[4]

Collagen-Induced Arthritis (CIA) Model

This model is widely used to study rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., DMSO/PBS solution)

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (1:1 v/v).

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 v/v).

-

Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

-

-

Treatment with this compound:

-

Begin treatment on the day of the booster immunization (Day 21) or upon the first signs of arthritis.

-

Administer this compound (e.g., 4 mg/kg) or vehicle via intraperitoneal injection every 48 hours.

-

-

Assessment of Arthritis:

-

Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw, based on erythema and swelling).

-

Measure paw thickness using a caliper.

-

At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce peripheral nerve injury and subsequent neuropathic pain.

Materials:

-

Male C57BL/6 or Swiss Albino mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Chromic gut sutures (4-0 or 5-0)

-

This compound

-

Vehicle for intrathecal injection (e.g., sterile saline)

Procedure:

-

Surgical Procedure (Day 0):

-

Anesthetize the mouse.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures with chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until a slight constriction is observed, without arresting circulation.

-

Close the muscle and skin layers with sutures.

-

-

Treatment with this compound:

-

For acute treatment, administer a single intrathecal injection of this compound (e.g., 10-25 µg) at a specific time point after surgery.

-

For chronic treatment, administer this compound (e.g., 20 µg/5 µl) intrathecally once daily for a specified period (e.g., 7 days).

-

-

Assessment of Neuropathic Pain:

-

Measure mechanical allodynia using von Frey filaments.

-

Assess thermal hyperalgesia using a plantar test or hot plate.

-

Conduct behavioral tests at baseline before surgery and at multiple time points post-surgery and treatment.

-

Bleomycin-Induced Scleroderma Model

This model is used to study skin fibrosis, a hallmark of scleroderma.

Materials:

-

Female C57BL/6 mice (6-8 weeks old)

-

Bleomycin sulfate

-

Sterile phosphate-buffered saline (PBS)

-

This compound

-

Vehicle for intradermal injection

Procedure:

-

Induction of Scleroderma:

-

Shave a defined area on the upper back of the mice.

-

Administer daily or every other day intradermal injections of bleomycin (e.g., 100 µg in 100 µL of PBS) into the shaved area for a period of 3-4 weeks.

-

-

Treatment with this compound:

-

Administer this compound via intradermal injection at the same sites as bleomycin, typically 6 hours prior to each bleomycin injection.[5] The exact dosage should be optimized for the study.

-

-

Assessment of Fibrosis:

-

Measure skin thickness of the treated area using a caliper.

-

At the end of the study, collect skin biopsies for histological analysis (e.g., Masson's trichrome staining for collagen deposition).

-

Quantify collagen content in the skin using a hydroxyproline (B1673980) assay.

-

Analyze the expression of profibrotic markers (e.g., TGF-β1, collagen I alpha 1) in the skin tissue.[5]

-

Mandatory Visualizations

References

- 1. Blockade of CCR2 Ameliorates Progressive Fibrosis in Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CCR | TargetMol [targetmol.com]

- 3. Chemokine receptor 2 inhibitor alleviates renal interstitial fibrosis in unilateral ureteral obstruction mouse model [journal11.magtechjournal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antifibrogenic effects of C-C chemokine receptor type 2 antagonist in a bleomycin-induced scleroderma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

Application Notes and Protocols for RS 504393 in Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition caused by a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Conventional analgesics, including opioids, often provide limited efficacy.[2] Emerging research has highlighted the critical role of neuroinflammation, particularly the interaction between neurons and glial cells, in the initiation and maintenance of neuropathic pain.[3] The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor type 2 (CCR2), are key players in this process.[3][4] RS 504393 is a potent and selective small-molecule antagonist of the CCR2 receptor, making it a valuable tool for investigating the CCL2/CCR2 signaling axis in neuropathic pain and a potential therapeutic candidate.[2][5]

These application notes provide a comprehensive overview of the use of this compound in preclinical neuropathic pain research, summarizing key quantitative data and detailing experimental protocols.

Mechanism of Action

Peripheral nerve injury triggers the upregulation and release of CCL2 from damaged neurons and surrounding glial cells (astrocytes and microglia) in the dorsal root ganglia (DRG) and spinal cord.[4][5] CCL2 binds to CCR2, which is expressed on various cells, including microglia, monocytes, and a subset of neurons.[3][4] This binding initiates a cascade of intracellular events leading to:

-

Microglial and Macrophage Activation: CCR2 activation is a primary driver for the recruitment and activation of microglia and macrophages.[4][5]

-

Release of Pro-inflammatory Mediators: Activated glial cells release a host of pronociceptive factors, such as interleukin-1 beta (IL-1β), IL-6, IL-18, and inducible nitric oxide synthase (iNOS).[6]

-

Central Sensitization: These inflammatory mediators enhance the excitability of spinal cord neurons, a key process in the transition from acute to chronic pain.[3]